molecular formula C7H3N5O12S B14610217 2,4-Dinitro-1-(trinitromethanesulfonyl)benzene CAS No. 58300-68-8

2,4-Dinitro-1-(trinitromethanesulfonyl)benzene

Cat. No.: B14610217
CAS No.: 58300-68-8
M. Wt: 381.19 g/mol
InChI Key: YDTZOQAHUZTNDA-UHFFFAOYSA-N
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Description

2,4-Dinitro-1-(trinitromethanesulfonyl)benzene is a complex organic compound characterized by the presence of multiple nitro groups attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dinitro-1-(trinitromethanesulfonyl)benzene typically involves the nitration of benzene derivatives. The process begins with the nitration of benzene to form dinitrobenzene, followed by further nitration to introduce the trinitromethanesulfonyl group. The reaction conditions often require the use of strong acids, such as sulfuric acid and nitric acid, under controlled temperatures to ensure the selective introduction of nitro groups .

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain precise control over reaction conditions. The use of catalysts and advanced purification techniques ensures high yield and purity of the final product. Safety measures are crucial due to the highly reactive nature of the intermediates and the final compound.

Chemical Reactions Analysis

Types of Reactions

2,4-Dinitro-1-(trinitromethanesulfonyl)benzene undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction, and strong bases or nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction can yield various amine derivatives, while substitution reactions can introduce different functional groups onto the benzene ring.

Scientific Research Applications

2,4-Dinitro-1-(trinitromethanesulfonyl)benzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,4-Dinitro-1-(trinitromethanesulfonyl)benzene involves its interaction with molecular targets through its nitro groups. These groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological molecules. The pathways involved often include oxidative stress and enzyme inhibition .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,4-Dinitro-1-(trinitromethanesulfonyl)benzene is unique due to the presence of the trinitromethanesulfonyl group, which imparts distinct chemical properties and reactivity compared to other dinitrobenzene derivatives. This makes it particularly useful in specialized applications where high reactivity and specific interactions are required.

Properties

CAS No.

58300-68-8

Molecular Formula

C7H3N5O12S

Molecular Weight

381.19 g/mol

IUPAC Name

2,4-dinitro-1-(trinitromethylsulfonyl)benzene

InChI

InChI=1S/C7H3N5O12S/c13-8(14)4-1-2-6(5(3-4)9(15)16)25(23,24)7(10(17)18,11(19)20)12(21)22/h1-3H

InChI Key

YDTZOQAHUZTNDA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)C([N+](=O)[O-])([N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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